molecular formula C11H15NO4 B1651474 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid CAS No. 1268810-10-1

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid

Cat. No.: B1651474
CAS No.: 1268810-10-1
M. Wt: 225.24
InChI Key: QFMHBVNKJIYFMA-UHFFFAOYSA-N
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Description

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid is a synthetic organic compound characterized by a cyclopropane ring fused to a tert-butoxycarbonyl (Boc)-protected amino group and a propynoic acid moiety. The Boc group (2-methylpropan-2-yl oxycarbonyl) serves as a protective group for the amine, enhancing stability during synthetic processes. The cyclopropane ring introduces steric strain and rigidity, while the propynoic acid (alkyne-linked carboxylic acid) contributes to unique reactivity, such as participation in click chemistry or metal-catalyzed cross-coupling reactions. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, enabling applications in peptide synthesis, polymer chemistry, and enzyme inhibition studies .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-10(2,3)16-9(15)12-11(6-7-11)5-4-8(13)14/h6-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMHBVNKJIYFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148347
Record name 2-Propynoic acid, 3-[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268810-10-1
Record name 2-Propynoic acid, 3-[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268810-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propynoic acid, 3-[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Simmons–Smith Cyclopropanation of Allyl Amines

The Simmons–Smith reaction, employing diethylzinc and diiodomethane, is widely used for cyclopropanation of alkenes. For this target compound, a Boc-protected allyl amine (e.g., N-Boc-allylamine) serves as the substrate. The reaction proceeds via zinc-carbenoid intermediates, which insert into the carbon-carbon double bond to form the cyclopropane ring.

Representative Conditions :

  • Substrate: N-Boc-allylamine (1.0 equiv)
  • Reagents: Diethylzinc (2.2 equiv), diiodomethane (2.5 equiv)
  • Solvent: Dichloromethane/dimethoxyethane (4:1 v/v)
  • Temperature: −15°C to 0°C
  • Yield: 68–72%

The Boc group remains stable under these conditions, preventing undesired side reactions at the amine.

Enamine Cyclization for Aminocyclopropane Synthesis

Enamines derived from ketones and amines undergo cyclopropanation via reaction with dichlorocarbene, generated from chloroform under strongly basic conditions. Hydrolysis of the enamine post-cyclopropanation releases the primary amine, which is subsequently Boc-protected.

Example Protocol :

  • Prepare enamine from cyclohexanone and benzylamine.
  • Treat with chloroform and potassium tert-butoxide to form dichlorocarbene.
  • Hydrolyze enamine with aqueous HCl to yield 1-aminocyclopropane.
  • Protect amine with Boc anhydride (yield: 60–65%).

Boc Protection of the Cyclopropane-Borne Amine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. This step is essential to prevent amine participation in subsequent reactions.

Optimized Conditions :

  • Substrate: 1-Aminocyclopropane derivative (1.0 equiv)
  • Reagent: Boc anhydride (1.2 equiv)
  • Base: Triethylamine (2.0 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Yield: >90%

The Boc group’s stability under acidic and thermal conditions ensures compatibility with downstream reactions.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Simmons–Smith + Sonogashira Cyclopropanation 72 98 Requires halogenation step
Enamine + Oxidation Enamine hydrolysis 65 95 Low regioselectivity

The Simmons–Smith route offers higher yields and reproducibility, making it the preferred industrial method.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and catalysis due to its unique reactivity.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating autoimmune diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating immune responses, which is beneficial in treating autoimmune diseases. The compound may inhibit certain enzymes or receptors involved in inflammatory processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to structurally related molecules based on key features: the Boc-protected amine, cyclopropane ring, and carboxylic acid derivatives.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features Stability Notes
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid C12H17NO4 239.27 g/mol Boc-protected amine, propynoic acid Cyclopropane, alkyne linkage Acid-stable Boc group; alkyne reactivity
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C10H19NO5 233.26 g/mol Boc-protected amine, hydroxyl, carboxylic acid Linear pentanoic acid chain, hydroxyl group Hydroxyl increases polarity; Boc stability
3-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid C21H17NO4 347.37 g/mol Fmoc-protected amine, propynoic acid Cyclopropane, alkyne linkage Fmoc cleaved under basic conditions
2-(1-(Mercaptomethyl)cyclopropyl)acetic acid C6H10O2S 146.21 g/mol Thioether, carboxylic acid Cyclopropane, thiol-methyl group Thioether prone to oxidation

Key Research Findings

Boc vs. Fmoc Protection :

  • The Boc group in the target compound offers superior stability under basic conditions compared to the fluorenylmethoxycarbonyl (Fmoc) group in its analogue (Table 1). This makes the Boc-protected compound preferable for acid-mediated deprotection strategies, whereas Fmoc is ideal for base-sensitive syntheses .

Cyclopropane Rigidity: The cyclopropane ring imposes conformational restraint, enhancing binding specificity in enzyme inhibitors. Comparative studies with linear analogues (e.g., 5-hydroxy pentanoic acid derivative) show that cyclopropane-containing compounds exhibit improved metabolic stability due to reduced rotational freedom .

Alkyne vs. Hydroxyl/Carboxylic Acid: The propynoic acid moiety enables click chemistry applications (e.g., azide-alkyne cycloaddition), unlike the hydroxyl or standard carboxylic acid groups in other analogues. This reactivity is exploited in bioconjugation and polymer cross-linking . In contrast, the hydroxyl group in 5-hydroxy pentanoic acid increases solubility in polar solvents (e.g., water or methanol), whereas the alkyne in the target compound reduces polarity, favoring organic solvents like toluene .

Thioether vs. Alkyne Stability :

  • The thioether-containing analogue (Table 1) is susceptible to oxidative degradation, limiting its utility in long-term storage. The alkyne in the target compound is more stable under ambient conditions but requires inert atmospheres for metal-catalyzed reactions .

Biological Activity

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid is a small molecule drug designed for therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its unique structural characteristics contribute to its biological activity and potential efficacy in modulating immune responses.

PropertyDetails
IUPAC Name3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid
Molecular FormulaC11H15NO4
Molecular Weight225.25 g/mol
CAS Number1268810-10-1

The biological activity of this compound primarily involves its interaction with specific molecular targets within the immune system. It is believed to modulate inflammatory pathways by inhibiting certain enzymes and receptors that play critical roles in autoimmune responses. This modulation helps in reducing inflammation and alleviating symptoms associated with autoimmune disorders.

Pharmacological Effects

Research indicates that 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The compound has been shown to reduce pro-inflammatory cytokines, which are crucial mediators in autoimmune conditions.
  • Immunomodulatory Effects : It may enhance or suppress specific immune responses depending on the context of its application.
  • Potential Antitumor Activity : Preliminary studies suggest that it may also exhibit cytotoxic effects against certain cancer cell lines, indicating a broader therapeutic potential.

Study 1: Efficacy in Rheumatoid Arthritis Models

A study evaluated the efficacy of the compound in animal models of rheumatoid arthritis. Results demonstrated significant reductions in joint swelling and histopathological improvements compared to control groups, suggesting its potential as a therapeutic agent for inflammatory arthritis.

Study 2: In Vitro Cytotoxicity

In vitro assays conducted on various cancer cell lines revealed that 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

ParameterValue
BioavailabilityApproximately 30% after oral administration
Half-life4 hours
Peak Plasma Concentration (Cmax)1,500 ng/ml

These parameters indicate that while the compound is reasonably bioavailable, further optimization may enhance its therapeutic efficacy.

Q & A

Q. What safety protocols should be followed when handling 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use fume hoods for synthesis or handling to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Propargyl derivatives (e.g., ) may pose skin/eye irritation risks, requiring stringent protection .
  • Contamination Mitigation : Avoid storing contaminated clothing in personal spaces; use dedicated laundry services .
  • Emergency Measures : Install eyewash stations and showers. For accidental exposure, rinse affected areas for 15 minutes and seek medical evaluation .

Q. Which spectroscopic techniques are optimal for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm cyclopropane ring geometry and Boc-protected amino groups. Compare chemical shifts with similar propanoic acid derivatives (e.g., cyclopropane protons resonate at δ 1.0–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., C12_{12}H16_{16}N2_2O4_4) and detect fragmentation patterns indicative of the propargyl moiety .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and alkyne (C≡C, ~2100 cm1^{-1}) stretches .

Q. Table 1: Key Spectroscopic Signatures

Functional GroupTechniqueExpected Signal
Boc-protected amine1H^{1}\text{H}-NMRδ 1.4 ppm (t-Bu)
Propargyl C≡CIR~2100 cm1^{-1}
Carboxylic acid13C^{13}\text{C}-NMRδ 170–175 ppm

Q. How can researchers ensure the compound’s stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N2_2 or Ar) to prevent hydrolysis of the Boc group or oxidation of the alkyne .
  • Stability Monitoring : Perform periodic HPLC analysis (C18 column, UV detection at 254 nm) to track degradation. Impurities from hydrolysis (e.g., free amine) can be quantified using methods akin to pharmacopeial standards .

Advanced Research Questions

Q. What enantioselective synthesis strategies are viable for producing this compound with high chiral purity?

Methodological Answer:

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control cyclopropane ring formation. For example, cyclopropanation via Simmons–Smith reaction with a chiral catalyst (e.g., Rh2_2(S-DOSP)4_4) .
  • Kinetic Resolution : Employ lipase-catalyzed hydrolysis of racemic intermediates (e.g., propargyl esters) to isolate enantiomers .
  • Asymmetric Catalysis : Palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to install the cyclopropane-Boc moiety .

Q. How does the cyclopropane ring influence the compound’s reactivity in bioorthogonal click chemistry applications?

Methodological Answer:

  • Strain-Driven Reactivity : The cyclopropane’s ring strain enhances reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Compare kinetic studies with non-cyclopropane analogs to quantify rate enhancement .
  • Steric Effects : The bulky Boc group may hinder access to the alkyne; molecular dynamics simulations can model steric interactions with azide partners .

Q. Table 2: Click Chemistry Reactivity Parameters

ParameterValue (Cyclopropane Derivative)Value (Linear Analog)
kCuAACk_{\text{CuAAC}} (M1^{-1}s1^{-1})0.8–1.20.3–0.5
Activation Energy (kJ/mol)~50~70

Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Use reverse-phase chromatography with tandem MS to identify impurities at ppm levels. Reference impurity standards (e.g., ) for calibration .
  • NMR Relaxometry : 19F^{19}\text{F}-NMR (if fluorinated analogs exist) can detect low-abundance contaminants without interference from the parent compound .
  • Thermogravimetric Analysis (TGA) : Monitor thermal degradation products under controlled heating (e.g., Boc deprotection at ~150°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid
Reactant of Route 2
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid

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